One primary application of 1-fluoropentane in scientific research is as an intermediate in organic synthesis []. Its linear structure and the presence of a single fluorine atom create a reactive site while maintaining overall stability. This allows for controlled manipulation during the synthesis of complex organic molecules. Researchers utilize 1-fluoropentane in the production of various pharmaceuticals, specialty chemicals, and advanced materials.
1-Fluoropentane's properties make it a valuable solvent for specific scientific research applications. Being insoluble in water but miscible with many organic solvents like ethanol, benzene, and chloroform [], it offers distinct advantages. Researchers can leverage 1-fluoropentane for reactions requiring non-aqueous environments or for isolating non-polar compounds from water-based mixtures. Additionally, its low boiling point (69.5°C) allows for easy evaporation during purification processes [].
1-Fluoropentane is a fluorinated alkane with the molecular formula C5H11F. It consists of five carbon atoms, eleven hydrogen atoms, and one fluorine atom, giving it a molecular weight of approximately 90.14 g/mol. The compound is characterized by its straight-chain structure, where the fluorine atom is attached to the first carbon of the pentane chain. Its IUPAC name is 1-fluoropentane, and it can be represented using various structural formulas, including SMILES (CCCCCF) and InChI (InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3) .
The reactivity of 1-fluoropentane is influenced by the presence of the electronegative fluorine atom, which stabilizes the carbon chain and affects its interaction with nucleophiles .
1-Fluoropentane can be synthesized through various methods:
1-Fluoropentane finds applications in several fields:
Several compounds share structural similarities with 1-fluoropentane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloropentane | C5H11Cl | Contains chlorine instead of fluorine |
2-Fluoropentane | C5H11F | Fluorine at the second carbon |
Pentane | C5H12 | No halogen substituent |
1-Bromopentane | C5H11Br | Contains bromine; typically more reactive |
1-Iodopentane | C5H11I | Contains iodine; larger atomic size affects reactivity |
1-Fluoropentane is unique due to its specific positioning of the fluorine atom at the terminal carbon, which influences its physical properties such as boiling point and solubility compared to other halogenated pentanes. Its relatively low molecular weight and high flammability also distinguish it from heavier halogenated compounds like 1-bromopentane or 1-iodopentane .
Flammable;Irritant